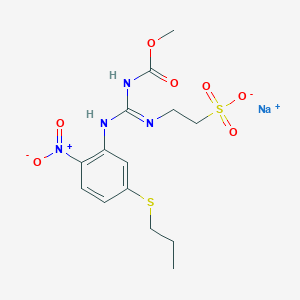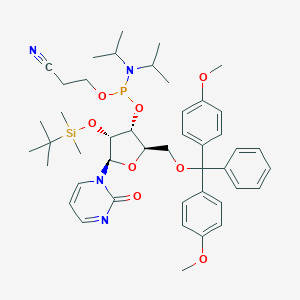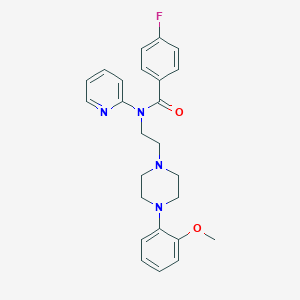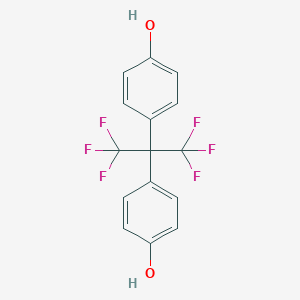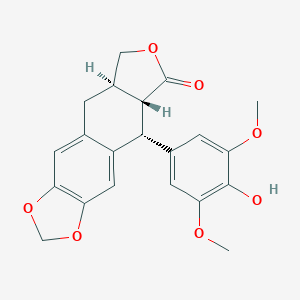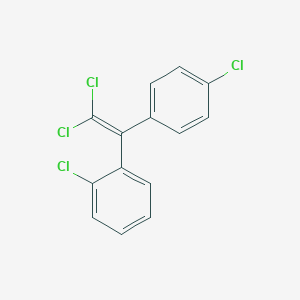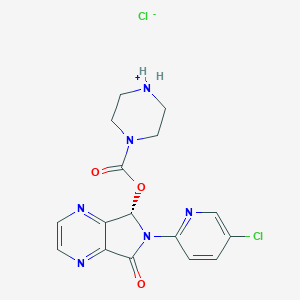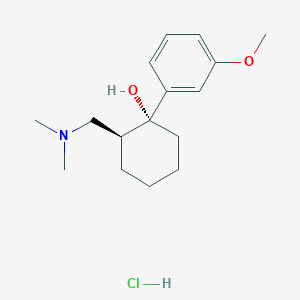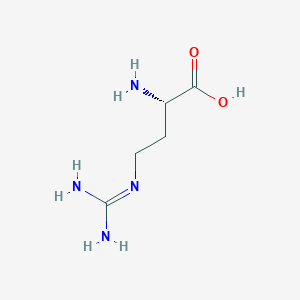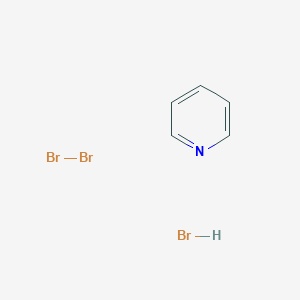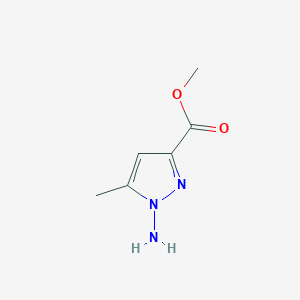
Methyl 1-amino-5-methyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-amino-5-methyl-1H-pyrazole-3-carboxylate (also known as MAPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
MAPC has been studied for its potential use as a pharmaceutical intermediate in the production of drugs such as antihypertensive agents, anti-inflammatory agents, and analgesics. It has also been studied for its potential use in the production of agrochemicals and dyes. MAPC has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of MAPC is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines.
生化学的および生理学的効果
MAPC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been shown to improve cardiac function and to reduce ischemic injury in animal models.
実験室実験の利点と制限
One advantage of using MAPC in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation of using MAPC is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MAPC. One area of research could be to further explore its antioxidant and anti-inflammatory properties and to investigate its potential use in the treatment of diseases such as cardiovascular disease and neurodegenerative diseases. Another area of research could be to investigate its potential use in the production of new drugs and agrochemicals. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential side effects.
合成法
MAPC can be synthesized by reacting 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1H-pyrazole-5-carbonyl chloride. This compound is then reacted with methylamine to produce MAPC. The synthesis process is relatively simple and can be completed in a few steps.
特性
CAS番号 |
150017-49-5 |
|---|---|
製品名 |
Methyl 1-amino-5-methyl-1H-pyrazole-3-carboxylate |
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC名 |
methyl 1-amino-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-5(6(10)11-2)8-9(4)7/h3H,7H2,1-2H3 |
InChIキー |
XSPDDFZVHOIRNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1N)C(=O)OC |
正規SMILES |
CC1=CC(=NN1N)C(=O)OC |
同義語 |
1H-Pyrazole-3-carboxylicacid,1-amino-5-methyl-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



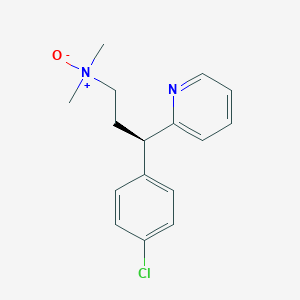
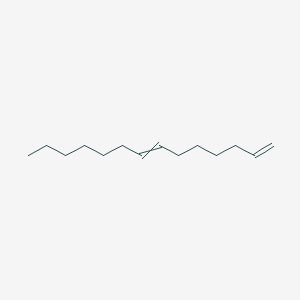
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
